molecular formula C22H17Cl2NO4 B3187050 2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate CAS No. 1385694-59-6

2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate

Cat. No.: B3187050
CAS No.: 1385694-59-6
M. Wt: 430.3 g/mol
InChI Key: GTFSGUOMYYQTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate is a chemical compound with the molecular formula C22H17Cl2NO4 and a molecular weight of 430.28 g/mol. It is a research chemical used in various scientific studies and applications.

Preparation Methods

The synthesis of 2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with 2-(phenylcarbamoyl)phenol. The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate is utilized in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate can be compared with similar compounds such as:

    2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)acetate: Similar structure but different functional groups.

    2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)butanoate: Similar structure with a longer carbon chain.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for particular research applications.

Properties

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 2-(2,4-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-14(28-20-12-11-15(23)13-18(20)24)22(27)29-19-10-6-5-9-17(19)21(26)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFSGUOMYYQTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135837
Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-[(phenylamino)carbonyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-59-6
Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-[(phenylamino)carbonyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385694-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-[(phenylamino)carbonyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
2-(Phenylcarbamoyl)phenyl 2-(2,4-Dichlorophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.